molecular formula C6H9NO4 B8544656 6-Nitromethylene-[1,4]dioxepane

6-Nitromethylene-[1,4]dioxepane

Cat. No.: B8544656
M. Wt: 159.14 g/mol
InChI Key: KMGVZNNCTCJJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitromethylene-[1,4]dioxepane is a specialized chemical intermediate of interest in advanced organic synthesis and materials science research. Its structure, featuring a seven-membered dioxepane ring with a nitromethylene substituent, makes it a valuable precursor for developing novel heterocyclic compounds and functionalized polymers. Researchers are investigating its potential as a key building block in the synthesis of new crown ether analogs and other macrocyclic structures with tailored complexation properties. The electron-withdrawing nitro group enhances the reactivity of the methylene bridge, facilitating various nucleophilic addition and cyclization reactions. This compound is provided for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

6-(nitromethylidene)-1,4-dioxepane

InChI

InChI=1S/C6H9NO4/c8-7(9)3-6-4-10-1-2-11-5-6/h3H,1-2,4-5H2

InChI Key

KMGVZNNCTCJJQE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=C[N+](=O)[O-])CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

  • Ring Size Effects :

    • Six-membered 1,4-dioxane : Exhibits lower steric strain and higher thermodynamic stability compared to seven-membered 1,4-dioxepane. For example, Cyclic-6 (dioxane) showed lower Total Acid Number (TAN) and Total Base Number (TBN) than Cyclic-7 (dioxepane), indicating superior hydrolytic stability ().
    • Seven-membered 1,4-dioxepane : Increased ring flexibility but higher susceptibility to hydrolysis. Conformational analysis using MM3 force fields highlights steric interactions in dioxepanes, which may be exacerbated by bulky substituents like nitromethylene ().
  • In contrast, dioxo substituents in Cyclic-6 and Cyclic-7 enhance bio-lubricant properties by reducing TAN and iodine values ().

Physicochemical and Functional Properties

Stability and Reactivity

  • Hydrolytic Stability :
    Six-membered rings (e.g., Cyclic-6) resist acid/alkaline hydrolysis better than seven-membered analogs (TAN: Cyclic-6 = 0.25 mg KOH/g vs. Cyclic-7 = 0.34 mg KOH/g) (). The nitromethylene group may further destabilize 1,4-dioxepane via inductive effects.
  • Thermal Stability :
    Larger rings (dioxepanes) generally exhibit lower thermal stability. For instance, bio-lubricant studies show that six-membered derivatives are preferred for high-temperature applications ().

Comparative Data Table

Property 6-Nitromethylene-[1,4]dioxepane (Inferred) Cyclic-7 (1,4-dioxepane ester) Cyclic-6 (1,4-dioxane ester)
Ring Size 7-membered 7-membered 6-membered
Synthesis Yield Moderate (electrochemical) 89.6% (esterification) 93.9% (esterification)
TAN (mg KOH/g) Higher (predicted) 0.34 0.25
Hydrolytic Stability Lower Moderate High
Key Functional Group Nitromethylene Dioxo ester Dioxo ester
Potential Applications Agrochemicals, pharmaceuticals Bio-lubricants Bio-lubricants

Preparation Methods

Synthesis of 5-Nitro-1,3-diol Intermediate

A nitro-substituted diol is prepared via Henry reaction between a ketone/aldehyde and nitromethane. For example:

  • Reagents : Ketone (e.g., 6-keto-1,4-dioxepane), nitromethane, base (K₂CO₃ or Et₃N).

  • Conditions : Solvent (ethanol/H₂O), 25–60°C, 12–24 hours.

  • Intermediate : β-Nitro alcohol, which is dehydrated to form the nitromethylene group.

Acid-Catalyzed Cyclization

The diol undergoes cyclization under acidic conditions to form the dioxepane ring:

  • Reagents : H₂SO₄, p-toluenesulfonic acid (PTSA), or BF₃·Et₂O.

  • Conditions : Reflux in toluene or dichloromethane, 4–12 hours.

Example Protocol

  • React 6-keto-1,4-dioxepane with nitromethane under Henry conditions to yield β-nitro alcohol.

  • Dehydrate using H₂SO₄ at 80°C to form nitromethylene.

  • Cyclize the nitro-substituted diol with PTSA in refluxing toluene.

Post-Cyclization Functionalization via Nitroaldol Reaction

Introducing the nitro group after ring formation is a versatile approach.

Henry Reaction on Cyclic Ketones

  • Substrate : 6-Keto-1,4-dioxepane.

  • Reagents : Nitromethane, K₂CO₃, or biocatalysts (e.g., hydroxynitrile lyase).

  • Conditions : Aqueous/organic biphasic system (e.g., H₂O/EtOAc), 25–40°C.

StepReagents/ConditionsYield (%)Reference
Ketone formationOxidation of 6-methanol-dioxepane75–90
Henry reactionNitromethane, K₂CO₃, H₂O/EtOAc, 30°C60–75
DehydrationH₂SO₄, 80°C85–95

Direct Nitration of Methylene-Dioxepane

Nitration of 6-methylene-[1,dioxepane using mixed acid:

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v).

  • Conditions : 0–5°C, 2–4 hours.

  • Challenges : Regioselectivity; over-nitration risks.

Ring-Closing Metathesis (RCM) of Nitroalkene Precursors

For advanced synthetic routes, RCM offers stereocontrol:

Synthesis of Nitroalkene Diol

  • Precursor : 1,5-Diene with nitro group.

  • Reagents : Grubbs catalyst (2nd generation).

  • Conditions : Dilute solution (0.01 M) in CH₂Cl₂, 40°C, 12 hours.

Example

  • Prepare 1,5-diene-3-nitro-pentanediol via nitroaldol reaction.

  • Perform RCM to form the 1,4-dioxepane ring.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Cyclization of diolsHigh atom economyMulti-step synthesis50–75
Henry reactionMild conditions, enzymatic optionsRequires dehydration step60–85
Direct nitrationSingle-stepPoor regioselectivity30–50
RCMStereocontrolCostly catalysts, sensitivity40–65

Q & A

Q. What are the most efficient synthetic routes for 6-Nitromethylene-[1,4]dioxepane, and how do reaction conditions influence yield and purity?

Answer: Synthetic routes for dioxepane derivatives often involve cyclization of diols or epoxide-opening cascades. For example:

  • Electrochemical dehydrogenative annulation enables the synthesis of 1,4-dioxepane derivatives from alkenes and diols under reagent-free conditions, achieving functional group compatibility and moderate yields (e.g., 24% over two steps for similar systems) .
  • Lewis acid-mediated cyclization (e.g., BF₃·OEt₂) can assemble dioxepane rings from triepoxide precursors, though yields may vary depending on steric and electronic effects of substituents .
  • High-yield methods (up to 93.9% for cyclic acetals) require precise control of reaction parameters (temperature, solvent) to avoid side reactions like dehydration .

Key Considerations:

  • Optimize catalyst choice (e.g., gold catalysis for strained heterocycles ).
  • Monitor reaction progress via HPLC or GC-MS to detect intermediates and byproducts.

Q. How can the structural conformation of this compound be experimentally and computationally characterized?

Answer:

  • Computational Methods: Molecular mechanics (MM2/MM3 force fields) predict stability orders of dioxepane conformers. For 1,4-dioxepane, chair and twist-boat conformers are common, with energy differences <2 kcal/mol .
  • Experimental Validation: X-ray crystallography or NMR coupling constants (3JHH^3J_{\text{HH}}) can resolve conformational preferences. For example, 1,3-dioxepane derivatives exhibit puckered ring structures influenced by substituents .
  • Nitromethylene Impact: The electron-withdrawing nitro group may alter ring puckering and hydrogen-bonding interactions, requiring DFT-level calculations for accurate modeling.

Advanced Research Questions

Q. What methodologies resolve enantiomers of dioxepane derivatives, and how is absolute configuration determined?

Answer:

  • Chiral Resolution: Use α-phenethylurethane derivatives to separate enantiomers via crystallization or chiral chromatography .
  • Absolute Configuration: The Horeau method (esterification with a chiral auxiliary) or circular dichroism (CD) spectroscopy can assign configuration. For example, resolved dioxepane enantiomers showed specific rotations of [α]D=+25.6°[α]_D = +25.6° and 25.3°-25.3° .
  • Application to 6-Nitromethylene: The nitro group’s electronic effects may require modified chiral auxiliaries or solvent systems.

Q. How do ring-opening polymerization (ROP) kinetics of 1,4-dioxepane derivatives compare to other cyclic ethers?

Answer: ROP data for similar compounds (Table 1):

CompoundRing SizeΔH⁺ (kcal/mol)ΔS⁺ (cal/mol·K)
1,3-Dioxepane715.148.1
1,3-Dioxolane517.647.7
Trioxane64.518.0
  • Key Insight: Larger rings (e.g., 1,3-dioxepane) exhibit lower activation enthalpies but higher entropic barriers due to conformational flexibility .
  • Nitromethylene Effect: The nitro group may polarize the ring, accelerating ROP under nucleophilic conditions (e.g., with anionic initiators).

Q. What contradictions exist between computational predictions and experimental data for dioxepane stability?

Answer:

  • Case Study: MM3 calculations predicted a twist-boat conformation as the most stable for 1,4-dioxepane, but X-ray data revealed a chair conformation in crystalline states .
  • Resolution: Solvent effects and crystal packing forces can override gas-phase computational predictions. Hybrid QM/MM simulations incorporating implicit solvent models improve accuracy.

Q. How can this compound be functionalized for applications in neuropharmacology or materials science?

Answer:

  • Neuropharmacology: Diazepane derivatives (e.g., 1,4-oxazepan-6-ylmethanol) show activity in neurotransmitter modulation. Nitromethylene derivatives could act as electrophilic warheads for covalent inhibitors .
  • Materials Science: The nitro group enables surface grafting (e.g., on carbon or metals) for sensor development. Functionalize via SNAr reactions or Huisgen cycloaddition .

Q. What analytical techniques are critical for characterizing synthetic intermediates and byproducts?

Answer:

  • LC-HR-QToF-MS: Identifies non-target compounds (e.g., valeric acid or isovaleric acid byproducts) with ppm-level mass accuracy .
  • 2D NMR (HSQC, HMBC): Resolves regioisomeric products in complex mixtures, especially for nitromethylene-substituted rings.

Q. How does the nitromethylene group influence the reactivity of 1,4-dioxepane in nucleophilic or electrophilic reactions?

Answer:

  • Nucleophilic Attack: The nitro group withdraws electron density, activating adjacent carbons for nucleophilic substitution (e.g., SN2 with thiols or amines).
  • Electrophilic Reactivity: Nitromethylene can participate in Michael additions or cycloadditions, as seen in pyrrole synthesis .

Q. What strategies mitigate low yields in multi-step syntheses of dioxepane-containing natural products?

Answer:

  • Cascade Reactions: Combine epoxide-opening and lactonization steps (e.g., TEMPO-mediated oxidative lactonization for oxepane rings) to reduce purification needs .
  • Protecting Groups: Use TBSCl for hydroxyl protection during Lewis acid-mediated cyclization to prevent side reactions .

Q. How can electrochemical methods improve the sustainability of dioxepane synthesis?

Answer:

  • Reagent-Free Annulation: Electrooxidation of alkenes and diols avoids stoichiometric oxidants (e.g., MnO₂), reducing waste. Yields >70% are achievable for 1,4-dioxepanes .
  • Scalability: Flow-cell reactors enhance mass transfer and enable gram-scale production.

Tables Referenced:

  • Table 1: ROP kinetics of cyclic ethers .
  • Table 3: Stability orders of 1,4-dioxepane conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.